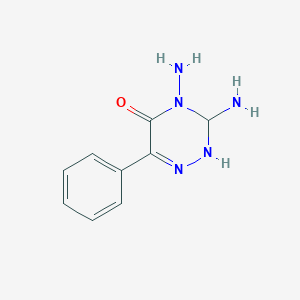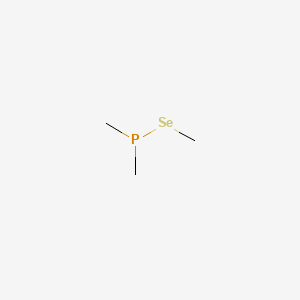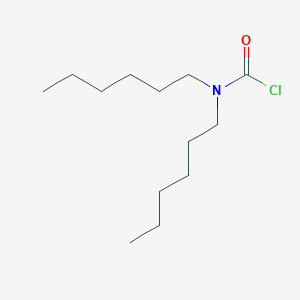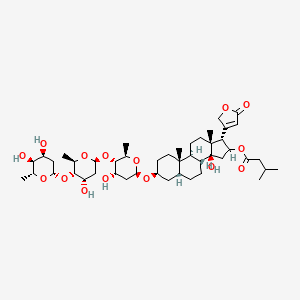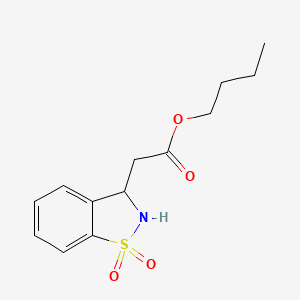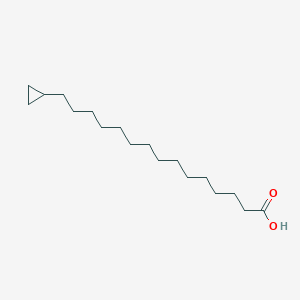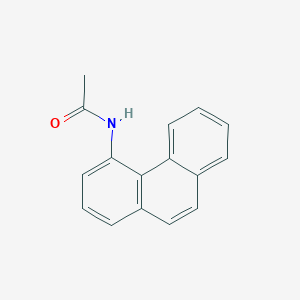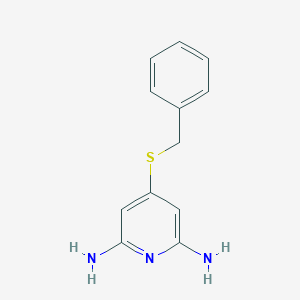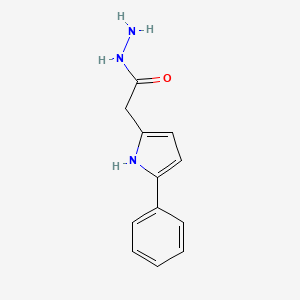
Pyrrole-2-acetic acid, 5-phenyl-, hydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyrrole-2-acetic acid, 5-phenyl-, hydrazide is a compound belonging to the class of pyrrole derivatives Pyrrole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of pyrrole-2-acetic acid derivatives typically involves the reaction of pyrroles with β-nitroacrylates under heterogeneous conditions . The process is efficient and can be carried out under mild conditions, making it suitable for large-scale production.
Industrial Production Methods: Industrial production methods for pyrrole-2-acetic acid, 5-phenyl-, hydrazide often involve the use of catalytic processes to enhance yield and purity. The use of solid catalysts, such as alumina, has been reported to facilitate the synthesis of pyrrole derivatives .
Analyse Chemischer Reaktionen
Types of Reactions: Pyrrole-2-acetic acid, 5-phenyl-, hydrazide can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Electrophilic substitution reactions are common, where reagents like halogens or nitro groups are introduced.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nitro groups.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole-2-acetic acid derivatives with additional functional groups, while reduction may lead to the formation of more reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
Pyrrole-2-acetic acid, 5-phenyl-, hydrazide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the treatment of infectious diseases and cancer.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of pyrrole-2-acetic acid, 5-phenyl-, hydrazide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s effects are mediated through its ability to bind to these targets and modulate their activity, leading to changes in cellular processes .
Vergleich Mit ähnlichen Verbindungen
- Pyrrole-2-acetic acid derivatives
- Pyrrolopyrazine derivatives
- Indole derivatives
Comparison: Pyrrole-2-acetic acid, 5-phenyl-, hydrazide is unique due to its specific structure, which imparts distinct biological activities compared to other similar compounds. For instance, while indole derivatives are known for their broad-spectrum biological activities, this compound may exhibit more targeted effects due to its specific molecular interactions .
Eigenschaften
CAS-Nummer |
22056-51-5 |
|---|---|
Molekularformel |
C12H13N3O |
Molekulargewicht |
215.25 g/mol |
IUPAC-Name |
2-(5-phenyl-1H-pyrrol-2-yl)acetohydrazide |
InChI |
InChI=1S/C12H13N3O/c13-15-12(16)8-10-6-7-11(14-10)9-4-2-1-3-5-9/h1-7,14H,8,13H2,(H,15,16) |
InChI-Schlüssel |
HAFVWAOJAJLKMU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CC=C(N2)CC(=O)NN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




